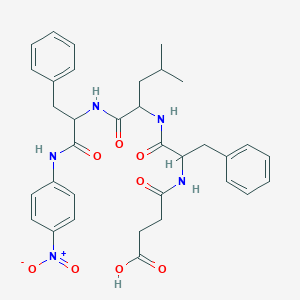

Suc-DL-Phe-DL-Leu-DL-Phe-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[1-[[4-methyl-1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFAXGKOHVNQOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Synthetic Chromogenic Peptide Substrates in Biochemical Research

The study of enzymes, particularly proteases that cleave proteins, was historically reliant on cumbersome and difficult-to-quantify bioassays using natural substrates like casein or fibrin. tandfonline.com The advent of synthetic substrates in the 1970s marked a significant leap forward, providing researchers with standardized and reproducible tools for measuring enzyme activity. haemochrom.de These synthetic molecules are designed to mimic the natural target sequences of specific enzymes. tandfonline.comhaemochrom.de

Chromogenic substrates are a class of these synthetic molecules that, upon enzymatic cleavage, release a colored compound, or chromophore. haemochrom.de This process allows for the direct, real-time measurement of enzymatic activity through spectrophotometry. tandfonline.comhaemochrom.de This technique has become fundamental in various research areas, including coagulation and fibrinolysis studies, where it is used to measure the activity of factors like thrombin, plasmin, and Factor Xa. cryopep.comoup.com The development of a wide array of these substrates, now numbering over 100, has enabled the specific evaluation of numerous coagulation and related parameters. nih.gov

The Role of P Nitroanilide Pna As a Spectrophotometric Reporter Group

At the core of many chromogenic substrates, including Suc-DL-Phe-DL-Leu-DL-Phe-pNA, is the p-nitroanilide (pNA) molecule. In its intact, substrate-bound form, the pNA group is colorless. tandfonline.com However, when a target enzyme hydrolyzes the amide bond linking the peptide chain to the pNA, free p-nitroaniline is released. tandfonline.com This free pNA imparts a distinct yellow color, which can be precisely quantified by measuring its absorbance of light at a wavelength of 405 nm. haemochrom.deresearchgate.netcvmh.fr

The rate of pNA release, and therefore the increase in absorbance at 405 nm, is directly proportional to the activity of the enzyme being studied. tandfonline.com This principle provides a continuous and straightforward assay for determining enzyme kinetics. researchgate.net The introduction of pNA revolutionized protease assays by providing a reliable and easily detectable leaving group for spectrophotometric analysis.

Significance of Oligopeptide Sequences in Mimicking Natural Enzyme Substrates

The specificity of a synthetic substrate is determined by its oligopeptide sequence. haemochrom.de Enzymes possess active sites that recognize and bind to specific sequences of amino acids in their natural protein targets. cuny.edu To create an effective research tool, a synthetic substrate must incorporate a peptide sequence that is selectively recognized and cleaved by the enzyme of interest. tandfonline.com

By replacing a single amino acid with a short peptide chain, typically three to four residues long, the sensitivity and selectivity of the substrate can be significantly enhanced. tandfonline.com This design strategy aims to mimic the natural substrate, thereby utilizing the affinity sites near the enzyme's active site for more efficient binding and cleavage. tandfonline.comcuny.edu The sequence Phe-Leu-Phe in Suc-DL-Phe-DL-Leu-DL-Phe-pNA, for example, is designed to be recognized by proteases with a preference for large, hydrophobic, or aromatic amino acids at the cleavage site, such as chymotrypsin (B1334515). uniprot.orgglpbio.com The development of these tailored peptide sequences allows for the creation of specific probes to measure the activity of a single type of enzyme, even within a complex mixture of other proteins and proteases, such as in blood plasma. oup.com

Overview of Suc Dl Phe Dl Leu Dl Phe Pna Within the Landscape of Enzyme Probes

Methodologies for Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone for the assembly of this compound, offering a streamlined and efficient approach to constructing the peptide backbone. lcms.czscispace.com The process is initiated by the attachment of the C-terminal amino acid, p-nitroaniline (pNA), to a solid support resin. thno.org The synthesis proceeds through a series of iterative cycles, each comprising two fundamental steps: the deprotection of the Nα-amino group and the subsequent coupling of the next amino acid in the sequence.

The most prevalent strategy employs the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the Nα-amino function of the amino acids. scispace.com The Fmoc group is favored for its lability under mild basic conditions, typically a solution of piperidine (B6355638) in a suitable organic solvent like N,N-dimethylformamide (DMF), which does not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin. scispace.com

The synthesis sequence for this compound would proceed as follows:

Attachment of p-Nitroaniline (pNA) to the Resin: The synthesis commences with a resin pre-loaded with p-nitroaniline or by coupling p-nitroaniline to a suitable resin, such as a Wang or Rink Amide resin. thno.orgresearchgate.net

First Coupling: DL-Phenylalanine: The first amino acid, Fmoc-DL-Phe-OH, is activated and coupled to the free amino group of the resin-bound pNA.

Deprotection: The Fmoc group is removed from the newly added phenylalanine residue using a piperidine solution.

Second Coupling: DL-Leucine: The subsequent amino acid, Fmoc-DL-Leu-OH, is then coupled to the deprotected N-terminus of the growing peptide chain.

Repetitive Cycles: This cycle of deprotection and coupling is repeated for the final DL-Phenylalanine residue.

N-terminal Succinylation: Following the final deprotection step, the N-terminus of the tripeptide is acylated with succinic anhydride (B1165640) to introduce the succinyl group.

Cleavage from Resin: The completed peptide is cleaved from the solid support using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). thno.org

The use of DL-amino acids introduces stereochemical complexity, resulting in a mixture of diastereomers. This is an intentional feature for its application as a substrate for enzymes that may exhibit stereospecificity.

Table 1: Key Reagents in SPPS of this compound

| Reagent | Function | Typical Conditions |

|---|---|---|

| Fmoc-DL-Phe-OH, Fmoc-DL-Leu-OH | Protected amino acid building blocks | Used in excess during coupling |

| Piperidine in DMF | Fmoc deprotection | 20% solution, room temperature |

| HBTU/HOBt or HATU | Coupling activators | In the presence of a base like DIPEA |

| Succinic Anhydride | N-terminal capping | Final step after peptide assembly |

| Trifluoroacetic Acid (TFA) | Cleavage from resin | 95% TFA with scavengers |

Strategies for Purification of Synthetic this compound

Following cleavage from the resin, the crude synthetic peptide is a heterogeneous mixture containing the desired product along with deletion sequences, incompletely deprotected peptides, and byproducts from the synthesis and cleavage steps. lcms.cz Therefore, a robust purification strategy is imperative to isolate this compound to a high degree of purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides. harvardapparatus.comresearchgate.net This technique separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in a polar mobile phase and loaded onto a column packed with a nonpolar stationary phase, typically C8 or C18 silica (B1680970). lcms.czacs.org A gradient of increasing organic solvent, commonly acetonitrile, is then applied to elute the bound peptides, with more hydrophobic species eluting at higher organic solvent concentrations.

The p-nitroanilide moiety and the phenylalanine residues contribute significant hydrophobicity to the target peptide, facilitating its separation from more hydrophilic impurities. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is crucial for achieving sharp chromatographic peaks by minimizing unwanted ionic interactions with the silica matrix. lcms.cz

Table 2: Typical RP-HPLC Purification Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | C18 or C8 silica | Provides hydrophobic surface for interaction |

| Mobile Phase A | 0.1% TFA in Water | Polar phase for initial binding |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution |

| Gradient | Linear gradient of Mobile Phase B | Separates peptides based on hydrophobicity |

| Detection | UV absorbance at 220 nm and 280 nm | Detects peptide bonds and aromatic residues |

Advanced Analytical Techniques for Structural and Purity Confirmation of this compound

To ensure the synthesized and purified peptide is indeed this compound and meets the required purity standards, a battery of advanced analytical techniques is employed.

Analytical RP-HPLC is used to determine the purity of the final product. researchgate.net A small aliquot of the purified peptide is injected onto an analytical HPLC column, and the resulting chromatogram is analyzed. Purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks detected at a specific wavelength. A purity level of ≥95% is generally considered acceptable for most research applications.

Mass spectrometry is an indispensable tool for confirming the molecular identity of the synthesized peptide. europa.eu It provides a precise measurement of the molecular weight of the compound, which should match the theoretical calculated mass of this compound.

Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly used to ionize the peptide for mass analysis. acs.org Tandem mass spectrometry (MS/MS) can be further employed to obtain fragmentation data, which confirms the amino acid sequence of the peptide. escholarship.org By inducing fragmentation of the parent ion, a series of b- and y-ions are generated, and the mass difference between consecutive ions corresponds to the mass of a specific amino acid residue, thereby verifying the sequence Phe-Leu-Phe. escholarship.org

Table 3: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result |

|---|---|

| Theoretical Molecular Weight | ~664.7 g/mol (for C34H44N6O9) |

| Observed Molecular Ion [M+H]+ | Corresponds to the theoretical mass |

| MS/MS Fragmentation | Confirms the Phe-Leu-Phe sequence |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution and is particularly valuable for confirming the stereochemistry of peptides. springernature.comresearchgate.net For this compound, which is synthesized from DL-amino acids, NMR can be used to confirm the presence of the diastereomeric mixture.

One-dimensional (1D) ¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environment. The spectrum of a diastereomeric mixture will be more complex than that of a single stereoisomer, often showing multiple signals for protons adjacent to the chiral centers. rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide more detailed structural information. longdom.org COSY experiments identify protons that are coupled to each other through chemical bonds, helping to assign the signals to specific amino acid residues. longdom.org NOESY experiments reveal through-space interactions between protons that are close to each other, which can provide insights into the conformational preferences of the peptide backbone and the relative orientation of the amino acid side chains. acs.org The complexity of the 2D spectra can further support the presence of a mixture of stereoisomers.

Mapping Enzyme Subsites (S1, S2, S3, S4) through Cleavage of this compound

The cleavage of a peptide substrate by a protease occurs at a specific peptide bond. The amino acid residues on the N-terminal side of this scissile bond are designated P1, P2, P3, etc., and they interact with corresponding subsites on the enzyme, labeled S1, S2, S3, and so on. The chromogenic substrate this compound is designed to probe these interactions. The cleavage of the bond between the C-terminal phenylalanine and the p-nitroanilide (pNA) group by an enzyme releases the yellow pNA molecule, which can be quantified spectrophotometrically to measure enzyme activity. glpbio.comnih.gov

The P1 residue is a primary determinant of substrate specificity for many proteases. The S1 subsite of the enzyme is a binding pocket that accommodates the side chain of the P1 amino acid. For chymotrypsin and chymotrypsin-like enzymes (chymases), there is a strong preference for large, hydrophobic, or aromatic residues at the P1 position, such as Phenylalanine (Phe), Tyrosine (Tyr), or Leucine (Leu). uniprot.orgplos.orgplos.org The presence of Phenylalanine at the P1 position in this compound makes it a suitable substrate for these types of enzymes. plos.orgtrjfas.org The specificity of the S1 pocket is crucial; for instance, some proteases like human chymase and human neutrophil cathepsin G efficiently cleave substrates with Phe or Tyr at the P1 position, while their activity towards substrates with other residues like Leucine can differ. plos.org The p-nitroanilide group attached to the P1 Phe, while not a natural amino acid, is a common feature in synthetic substrates that allows for colorimetric detection of cleavage. researchgate.net However, it's important to note that substrate specificity determined with such chromogenic substrates may not always perfectly align with that observed with natural peptide substrates. researchgate.net

Influence of the P2 and P3 Residues (Leucine and Phenylalanine) on Enzyme Recognition

Impact of DL-Stereochemistry on Enzyme-Substrate Interactions and Specificity

Enzymes are chiral molecules and typically exhibit a high degree of stereospecificity, meaning they preferentially bind to and act upon one stereoisomer of a substrate over another. The substrate this compound contains a mixture of both D- and L-amino acids, which makes it a useful tool for investigating the stereochemical preferences of an enzyme's active site.

Most proteases are highly specific for L-amino acids, which are the naturally occurring form in proteins. The presence of a D-amino acid in a peptide substrate can often hinder or completely prevent cleavage. mdpi.comresearchgate.net This is because the three-dimensional arrangement of the D-amino acid's side chain, amino group, and carboxyl group does not fit correctly into the precisely shaped binding pockets (subsites) of the enzyme's active site. However, the extent of this discrimination can vary. Some enzymes might tolerate a D-amino acid at certain positions in the substrate, while being strictly selective at others. For example, a study on human leukocyte elastase (HLE) used two similar substrates, Suc-Tyr-Leu-Val-pNA (all L-isomers) and Suc-Tyr-D-Leu-D-Val-pNA. jst.go.jp It was found that the L-D-D peptide acted as a competitive inhibitor of HLE, indicating that while it could bind to the active site, it was not cleaved effectively. jst.go.jp This demonstrates that the enzyme can recognize and bind a substrate containing D-amino acids, but the proper orientation for catalysis is not achieved. The use of this compound allows for the investigation of such differential recognition, providing insights into which stereoisomers are preferred or tolerated by the enzyme at the P1, P2, and P3 positions.

The ability of an enzyme to discriminate between D- and L-amino acids provides valuable information about the architecture of its active site. A strict requirement for L-amino acids suggests a highly constrained binding pocket that can only accommodate the specific stereochemistry of the L-isomer. Conversely, if an enzyme shows some activity towards a substrate with D-amino acids, it may indicate a more flexible active site. The study of enzyme interactions with diastereomeric substrates (peptides containing both L- and D-amino acids) can reveal details about the topology of the S1, S2, and S3 subsites. For an enzyme to hydrolyze a peptide bond, the substrate must bind in a very specific orientation, often referred to as the "productive binding mode." A substrate containing D-amino acids might bind in a "non-productive" mode, where the scissile bond is not correctly positioned relative to the catalytic residues of the enzyme, leading to inhibition instead of hydrolysis. jst.go.jp Therefore, investigating the kinetics of cleavage of a mixed DL-substrate like this compound can help to model the enzyme's active site and understand the structural basis of its stereoselectivity.

Differential Recognition of D- vs. L-Phenylalanine and Leucine Residues

Comparative Kinetic Profiling of Enzymes with this compound and Related Chromogenic Substrates

A comparative kinetic analysis of this compound with related chromogenic substrates is essential to understand the impact of stereochemistry and amino acid sequence on enzyme activity. Such studies help elucidate the precise requirements of an enzyme's active site.

Enzymes often exhibit a high degree of stereospecificity, meaning they can differentiate between stereoisomers of a substrate. numberanalytics.comstudysmarter.co.ukyoutube.com This specificity arises because enzymes themselves are chiral molecules, and their active sites are structured to bind substrates with a specific three-dimensional arrangement. wikilectures.eu Most natural proteins are composed of L-amino acids, and consequently, many proteases show a strong preference for substrates containing L-amino acids. youtube.comresearchgate.net

While direct kinetic data for the enzymatic hydrolysis of this compound is not extensively documented in the available literature, we can infer its behavior by comparing it to its all-L stereoisomer, Suc-L-Phe-L-Leu-L-Phe-pNA, and other similar substrates. It is widely observed that enzymes acting on peptides show lower affinity and catalytic rates for substrates containing D-amino acids compared to their L-counterparts. youtube.comnih.gov The presence of D-amino acids can disrupt the optimal binding geometry within the enzyme's active site, leading to less efficient catalysis. youtube.com For some enzymes, the presence of a D-amino acid may completely abolish substrate activity. nih.gov Therefore, it is expected that the kinetic parameters (kcat/Km) for the hydrolysis of this compound by most proteases would be significantly lower than those for Suc-L-Phe-L-Leu-L-Phe-pNA.

It is important to note that direct experimental data for the kinetic parameters of this compound is required for a definitive comparison. The following table is a hypothetical representation based on general principles of enzyme stereospecificity.

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Suc-L-Phe-L-Leu-L-Phe-pNA | Chymotrypsin-like Protease | Expected Lower | Expected Higher | Expected Higher |

| This compound | Chymotrypsin-like Protease | Expected Higher | Expected Lower | Expected Lower |

The amino acid sequence of a peptide substrate is a major determinant of its interaction with a protease. karger.comacs.org The specificity of a protease is often defined by the preferred amino acid residues at the P1-P4 positions of its substrates. expasy.org

For example, chymotrypsin and chymotrypsin-like enzymes show a strong preference for large hydrophobic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Leucine (Leu) at the P1 position. sjsu.edunih.gov In contrast, trypsin-like enzymes prefer positively charged residues such as Arginine (Arg) or Lysine (Lys) at the P1 position. youtube.com The substrate Suc-Ala-Ala-Pro-Phe-pNA is a well-established substrate for chymotrypsin-like enzymes due to the Phenylalanine at the P1 position. pnas.org

The following table presents kinetic data for the hydrolysis of various tetrapeptide p-nitroanilide substrates by different proteases, illustrating the impact of the P1-P4 sequence on enzyme specificity.

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Suc-Ala-Ala-Pro-Phe-pNA | Subtilisin Carlsberg | 0.334 | 646 | 1,934,132 | uniprot.org |

| Suc-Ala-Ala-Pro-Leu-pNA | Subtilisin Carlsberg | 0.062 | 137 | 2,209,677 | uniprot.org |

| Suc-Ala-Ala-Pro-Arg-pNA | Subtilisin Carlsberg | 0.422 | 5.31 | 12,583 | uniprot.org |

| Suc-Ala-Ala-Pro-Glu-pNA | Subtilisin Carlsberg | 0.245 | - | - | uniprot.org |

| Suc-Phe-Val-Arg-pNA | Plasma Kallikrein | - | - | (relative rate 100) | karger.com |

| Bz-Phe-Val-Arg-pNA | Glandular Kallikrein | - | - | (relative rate 100) | karger.com |

Data sourced from various studies illustrates the differential cleavage based on the P1 residue.

Chromogenic substrates like this compound are primarily designed for and acted upon by proteases and peptidases, which catalyze the hydrolysis of peptide bonds. numberanalytics.comscbt.com The specificity of these enzymes varies greatly. Serine proteases, such as chymotrypsin, trypsin, and subtilisin, are a major class of enzymes that cleave peptide substrates. uniprot.orgnih.gov Cysteine proteases, like papain, also hydrolyze peptide bonds but through a different catalytic mechanism. pnas.orgscielo.br

Isomerases, on the other hand, catalyze the rearrangement of atoms within a molecule, converting one isomer to another. youtube.com For instance, peptidyl prolyl cis-trans isomerases catalyze the isomerization of peptide bonds involving proline residues. researchgate.netresearchgate.net While some isomerase assays utilize peptide-pNA substrates, their mechanism does not involve the cleavage of the pNA group but rather follows a conformational change. researchgate.net Therefore, this compound would not be a suitable substrate for measuring the hydrolytic activity of isomerases.

The table below provides a conceptual overview of the expected activity of different enzyme classes on a peptide-pNA substrate.

| Enzyme Class | Example Enzyme | Expected Action on Peptide-pNA |

| Serine Protease | Chymotrypsin | Hydrolysis of the peptide-pNA bond |

| Cysteine Protease | Papain | Hydrolysis of the peptide-pNA bond |

| Aspartic Protease | Pepsin | Generally do not cleave small synthetic substrates efficiently |

| Metalloprotease | Thermolysin | May cleave, specificity dependent on sequence |

| Isomerase | Peptidyl Prolyl Isomerase | No hydrolysis of the pNA group; may bind if a proline is present |

Advanced Methodologies for Enzyme Activity Profiling Using Suc Dl Phe Dl Leu Dl Phe Pna

Development and Optimization of High-Throughput Spectrophotometric Assays for Enzymes Acting on Suc-DL-Phe-DL-Leu-DL-Phe-pNA

The development of high-throughput spectrophotometric assays utilizing this compound is crucial for screening large numbers of enzyme variants or potential inhibitors. These assays are typically performed in multi-well plate formats (e.g., 96- or 384-well plates) to allow for simultaneous analysis of numerous samples.

The fundamental principle involves the enzymatic hydrolysis of the substrate, which releases p-nitroaniline (pNA). This release causes a measurable change in absorbance, which can be detected using a microplate reader. The assay is initiated by adding the enzyme to a solution containing the substrate.

Optimization of assay conditions is critical for reliable and reproducible results and includes:

Substrate Concentration: The concentration of this compound should ideally be at or near the Michaelis-Menten constant (Km) of the enzyme to ensure that the reaction rate is sensitive to changes in enzyme concentration or activity. However, for high-throughput screening, using a substrate concentration well below the Km can conserve the substrate while still providing a robust signal.

Enzyme Concentration: The amount of enzyme used should be sufficient to produce a linear increase in absorbance over a reasonable time frame.

Buffer Composition and pH: The buffer system and its pH must be optimized to maintain the enzyme's stability and maximal activity. For instance, many serine proteases function optimally in slightly alkaline conditions.

Temperature: The assay temperature should be controlled and optimized for the specific enzyme being studied.

Incubation Time: The reaction time needs to be long enough to generate a detectable signal but short enough to ensure the reaction rate remains linear.

A typical high-throughput screening workflow would involve dispensing the substrate and buffer into the wells of a microplate, followed by the addition of the enzyme library or compounds to be tested. The change in absorbance over time is then monitored.

Table 1: Example of Optimized HTS Assay Parameters for a Chymotrypsin-like Protease

| Parameter | Optimized Value | Rationale |

|---|---|---|

| Substrate Concentration | 100 µM | Balances signal strength and substrate conservation. |

| Enzyme Concentration | 10 nM | Provides a linear reaction rate for at least 30 minutes. |

| Buffer | 50 mM Tris-HCl, pH 8.0 | Optimal pH for many chymotrypsin-like proteases. |

| Temperature | 37°C | Mimics physiological conditions and supports high enzyme activity. |

| Incubation Time | 15 minutes | Allows for sufficient product formation while maintaining initial velocity conditions. |

Strategies for Minimizing Background Hydrolysis and Enhancing Assay Sensitivity

A significant challenge in using pNA-based substrates is the potential for non-enzymatic, background hydrolysis, which can lead to a high background signal and reduce assay sensitivity. Several strategies can be employed to mitigate this issue.

Minimizing Background Hydrolysis:

pH Control: The rate of spontaneous hydrolysis of pNA substrates can be pH-dependent. Conducting the assay at a pH that maximizes enzymatic activity while minimizing non-enzymatic hydrolysis is crucial.

Substrate Purity: Using a highly purified form of this compound is essential, as impurities can contribute to background signal.

Reagent Stability: Ensuring the stability of the substrate and other assay components in the chosen buffer and under the assay conditions is important. The use of fresh reagents is recommended.

Enhancing Assay Sensitivity:

Signal Amplification: While chromogenic assays with pNA are robust, fluorogenic or luminogenic substrates can offer significantly higher sensitivity. For instance, substrates that release a highly fluorescent molecule like 7-amino-4-methylcoumarin (B1665955) (AMC) upon cleavage can detect lower enzyme concentrations.

Longer Incubation Times: In cases of very low enzyme activity, extending the incubation time can allow for the accumulation of more product, thereby increasing the signal. However, this must be balanced against the risk of increased background hydrolysis and deviation from initial reaction rates.

Optimal Wavelength Selection: Ensuring the absorbance is measured at the precise peak wavelength for pNA under the specific assay conditions will maximize the signal-to-noise ratio.

Pathlength Correction: In microplate assays, variations in the liquid volume can affect the pathlength and thus the absorbance reading. Pathlength correction methods can help to normalize the data and improve accuracy.

Integration of this compound Assays into Microfluidic Platforms

Microfluidic platforms offer several advantages for enzyme assays, including significantly reduced reagent consumption, faster analysis times, and the potential for high-throughput parallel processing. Integrating assays with this compound into these "lab-on-a-chip" devices can further enhance enzyme activity profiling.

In a typical microfluidic setup, small volumes of the enzyme and substrate solutions are precisely manipulated and mixed in microchannels. The reaction product is then detected downstream, often using integrated optical detectors. This approach allows for rapid kinetic measurements and screening of multiple conditions or inhibitors in a single device. The development of such platforms can facilitate highly parallelized analyses for enzyme characterization.

Table 2: Comparison of Conventional vs. Microfluidic Assays

| Feature | Conventional Microplate Assay | Microfluidic Assay |

|---|---|---|

| Sample Volume | 50-200 µL | nL to µL |

| Reagent Consumption | High | Low |

| Analysis Time | Minutes to hours | Seconds to minutes |

| Throughput | High | Potentially Very High |

Applications in Academic Enzyme Library Screening and Characterization

In academic research, this compound and similar substrates are invaluable for screening and characterizing enzyme libraries. These libraries may consist of naturally occurring enzyme variants, or they may be generated through directed evolution or site-directed mutagenesis to create enzymes with novel properties.

High-throughput screening of these libraries using the developed spectrophotometric assay allows for the rapid identification of "hits" – enzymes with desired characteristics such as enhanced activity, altered substrate specificity, or improved stability. Once identified, these hits can be subjected to more detailed characterization.

Detailed kinetic studies can be performed to determine key enzymatic parameters:

Michaelis-Menten constant (Km): This constant is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and provides an indication of the enzyme's affinity for the substrate.

Catalytic constant (kcat): Also known as the turnover number, this represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Catalytic efficiency (kcat/Km): This ratio is a measure of how efficiently an enzyme converts a substrate into a product and is a useful parameter for comparing the performance of different enzymes or the preference of one enzyme for different substrates.

Table 3: Kinetic Parameters of a Hypothetical Protease with this compound

| Parameter | Value | Unit |

|---|---|---|

| Km | 0.5 | mM |

| kcat | 10 | s-1 |

These kinetic data are fundamental to understanding the enzyme's mechanism of action and for engineering enzymes with tailored functionalities for various biotechnological and therapeutic applications.

Computational Modeling and Mechanistic Insights into Suc Dl Phe Dl Leu Dl Phe Pna Interactions

Molecular Docking Simulations of Suc-DL-Phe-DL-Leu-DL-Phe-pNA with Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to predict its binding mode within the active site of a target enzyme. These simulations are instrumental in understanding the substrate specificity of proteases.

For instance, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the amino acid residues of the enzyme's active site. The p-nitroanilide (pNA) group is a chromophore that is released upon hydrolysis, and its position within the active site is of particular interest. Docking can help visualize how the phenylalanine and leucine (B10760876) residues of the substrate fit into the S1, S2, and S3 pockets of a protease, providing insights into the structural basis of recognition and catalysis. The validation of docking protocols is often achieved by redocking a known co-crystallized inhibitor, with a root-mean-square deviation (RMSD) of ≤ 2.0 Å being a common criterion for success. plos.org

The insights gained from docking simulations can guide further experimental studies, such as site-directed mutagenesis, to validate the role of specific residues in substrate binding and enzymatic activity. These computational predictions are a crucial first step in the rational design of more specific or efficient enzyme substrates and inhibitors.

Molecular Dynamics (MD) Simulations to Probe Enzyme-Substrate Conformations and Binding Dynamics

While molecular docking provides a static picture of the enzyme-substrate complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the enzyme and the substrate over time. MD simulations are performed by solving Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of the enzyme-substrate complex in a simulated physiological environment.

When applied to the this compound-enzyme complex, MD simulations can provide valuable information on the stability of the initial docked pose. The root-mean-square deviation (RMSD) of the complex over the simulation time is often used to assess the stability of the binding. mdpi.com Furthermore, MD simulations can reveal transient interactions and conformational rearrangements that are not apparent from static models. For example, the flexibility of certain loops in the enzyme's active site can be crucial for substrate entry and product release. ucsb.edu

The analysis of MD trajectories can also include the calculation of binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), which can provide a more quantitative measure of the binding affinity. mdpi.com These simulations can also shed light on the role of water molecules in mediating enzyme-substrate interactions and in the catalytic process itself.

Interactive Table: Key Parameters in MD Simulations of Enzyme-Substrate Complexes

| Parameter | Description | Typical Values/Methods |

| Force Field | A set of parameters to calculate the potential energy of a system of atoms. | AMBER, CHARMM, GROMOS, OPLS |

| Water Model | Describes the interactions of water molecules. | TIP3P, SPC/E |

| Ensemble | The statistical mechanical ensemble used for the simulation. | NVT (canonical), NPT (isothermal-isobaric) |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Integration Timestep | The time interval between successive steps in the simulation. | 1-2 femtoseconds (fs) |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Analyze Transition State Stabilization During Hydrolysis

The hydrolysis of the peptide bond in this compound by a protease involves the formation and breakdown of chemical bonds, a process that cannot be accurately described by classical molecular mechanics force fields alone. Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods provide a solution by treating a small, chemically active region of the system (the QM region, e.g., the scissile peptide bond and key catalytic residues) with quantum mechanics, while the rest of the system (the MM region, i.e., the bulk of the protein and solvent) is treated with molecular mechanics.

QM/MM calculations are particularly powerful for studying the reaction mechanism of enzymatic catalysis, including the identification of transition states and the calculation of activation energy barriers. mdpi.comresearchgate.netrsc.org For the hydrolysis of this compound, a QM/MM approach can elucidate the roles of specific active site residues in stabilizing the tetrahedral intermediate and the subsequent transition state leading to the cleavage of the amide bond and release of p-nitroaniline. researchgate.netchemrxiv.org

These calculations can provide detailed insights into the electronic rearrangements that occur during the reaction, such as proton transfer events and changes in charge distribution. rsc.org By comparing the energy profiles of the reaction in the enzyme and in solution, one can quantify the catalytic effect of the enzyme.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Substrate Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. In the context of protease substrates, QSAR models can be developed to predict the rate of hydrolysis (kcat) or the binding affinity (Km) based on the physicochemical properties of the substrate. researchgate.nettaylorfrancis.com

The development of a QSAR model for substrates like this compound would involve synthesizing and testing a library of related peptide-pNA substrates with variations in the amino acid sequence. The properties of these amino acids, such as size, hydrophobicity, and charge, would be used as descriptors to build the model. Machine learning algorithms, such as multiple linear regression, support vector machines, and random forests, are commonly used to develop these models. researchgate.netresearchgate.net

A validated QSAR model can then be used to predict the activity of new, unsynthesized substrates, thereby guiding the design of more efficient or specific substrates for a particular protease. mdpi.com This predictive capability can significantly accelerate the process of substrate discovery and optimization for various applications, from diagnostic assays to industrial processes. nih.gov The incorporation of 3D structural information, as in 4D-QSAR, can further enhance the predictive power of these models by considering the dynamic conformational changes of the enzyme-substrate complex. nih.gov

Role of Suc Dl Phe Dl Leu Dl Phe Pna in Enzyme Inhibitor Discovery and Characterization Academic Focus

Utilization of Suc-DL-Phe-DL-Leu-DL-Phe-pNA in Enzyme Activity-Based Inhibitor Screening Assays

Enzyme inhibitor screening is a critical process in drug discovery and biochemical research. Chromogenic substrates are invaluable tools in this field, providing a straightforward method for monitoring enzyme activity. scbt.com this compound is designed to function as such a substrate, primarily for proteases that exhibit a preference for cleaving peptide bonds adjacent to hydrophobic amino acid residues, such as chymotrypsin (B1334515).

The core principle of the assay involves the enzymatic hydrolysis of the amide bond linking the peptide chain to the p-nitroaniline (pNA) moiety. The free pNA released into the solution has a distinct yellow color, with a maximum absorbance at approximately 405-410 nm. researchgate.netnih.gov The rate of pNA release, measured as an increase in absorbance over time, is directly proportional to the enzyme's activity.

In an inhibitor screening assay, the enzyme (e.g., chymotrypsin) is incubated with the substrate this compound in the presence of a potential inhibitor. If the test compound inhibits the enzyme, it will decrease the rate of substrate hydrolysis, resulting in a slower rate of color development. This change provides a clear and measurable signal indicating inhibitory activity. The simplicity and reliability of this colorimetric method make it highly suitable for high-throughput screening (HTS), where large libraries of compounds are tested to identify potential drug candidates. washington.edumdpi.comtandfonline.com

A unique feature of this particular substrate is the presence of DL-racemic mixtures at both the phenylalanine and leucine (B10760876) positions. Most proteases are highly stereospecific, meaning they preferentially bind and cleave substrates with specific L- or D-amino acid configurations. researchgate.netacs.org Therefore, an enzyme like chymotrypsin, which primarily recognizes L-amino acids, would likely only cleave a subset of the stereoisomers present in the this compound mixture. This can lead to more complex kinetic profiles but also offers opportunities to discover inhibitors that may be specific to less common enzymatic activities or that can overcome stereospecific limitations.

Determination of Inhibitor Potency (K_i, IC_50) Using Competitive and Non-Competitive Inhibition Models

Once a potential inhibitor is identified, it is crucial to quantify its potency. The two most common parameters for this are the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Assays using this compound are central to determining these values.

The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. mdpi.com To determine the IC₅₀, a series of experiments is conducted where the concentrations of the enzyme and the substrate are held constant, while the concentration of the inhibitor is varied. The resulting enzyme activity is then plotted against the inhibitor concentration, and the IC₅₀ value is interpolated from this curve. researchgate.nettandfonline.com

Table 1: Illustrative Data for IC₅₀ Determination of a Hypothetical Chymotrypsin Inhibitor This table presents representative data showing the effect of increasing inhibitor concentration on chymotrypsin activity, as measured by the hydrolysis of a chromogenic substrate like this compound.

| Inhibitor Concentration (nM) | Enzyme Activity (Absorbance units/min) | Percent Inhibition (%) |

| 0 | 0.200 | 0 |

| 10 | 0.160 | 20 |

| 25 | 0.125 | 37.5 |

| 50 | 0.100 | 50 |

| 100 | 0.060 | 70 |

| 250 | 0.030 | 85 |

Based on this illustrative data, the IC₅₀ value is 50 nM.

While the IC₅₀ is a useful measure of potency, it is dependent on the experimental conditions, particularly the substrate concentration. A more fundamental measure of inhibitor potency is the inhibition constant (Kᵢ) , which represents the dissociation constant of the enzyme-inhibitor complex. mdpi.com The Kᵢ value is independent of substrate concentration and provides a more direct measure of the inhibitor's affinity for the enzyme.

The Kᵢ can be determined by analyzing the enzyme's kinetics in the presence of the inhibitor. This involves understanding the mode of inhibition, which is broadly classified as competitive or non-competitive. longdom.orgknyamed.com

Competitive Inhibition: The inhibitor is structurally similar to the substrate and binds to the enzyme's active site, directly competing with the substrate. In this model, the inhibitor's effect can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Kₘ) of the enzyme but does not affect the maximum reaction velocity (Vₘₐₓ). longdom.orglibretexts.org

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. The effect of a non-competitive inhibitor cannot be overcome by increasing the substrate concentration. Kinetically, it decreases the Vₘₐₓ but does not change the Kₘ. libretexts.org

The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.

Table 2: Summary of Kinetic Parameters for Different Inhibition Models This table summarizes the theoretical impact of different types of reversible inhibitors on the key kinetic parameters of an enzyme-catalyzed reaction.

| Inhibition Type | Effect on Vₘₐₓ | Effect on Apparent Kₘ |

| No Inhibitor | Vₘₐₓ | Kₘ |

| Competitive | No change | Increases (αKₘ) |

| Non-Competitive | Decreases (Vₘₐₓ/α) | No change |

| Uncompetitive | Decreases (Vₘₐₓ/α) | Decreases (Kₘ/α) |

| α is a factor related to the inhibitor concentration and its Kᵢ value. |

Mechanistic Classification of Enzyme Inhibitors Based on Their Interaction with this compound Hydrolysis

Understanding an inhibitor's mechanism of action is crucial for its development as a research tool or therapeutic agent. Kinetic studies using the hydrolysis of this compound provide the data needed to classify the inhibitor's mechanism. nih.gov The primary method involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

The resulting data is often visualized using a Lineweaver-Burk plot , which is a double-reciprocal plot of 1/velocity (1/V) versus 1/[Substrate] (1/[S]). The pattern of the lines on this plot in the absence and presence of the inhibitor reveals the mechanism of inhibition. mdpi.com

Competitive Inhibition: The lines intersect on the y-axis, indicating no change in Vₘₐₓ but an increase in Kₘ.

Non-Competitive Inhibition: The lines intersect on the x-axis, indicating a decrease in Vₘₐₓ but no change in Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in parallel lines on the Lineweaver-Burk plot, as both Vₘₐₓ and Kₘ are reduced proportionally. biologynotesonline.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. The lines on the plot intersect at a point off of either axis.

By performing these kinetic experiments with this compound as the substrate, researchers can elucidate how a newly discovered inhibitor interacts with the target enzyme. For instance, if an inhibitor demonstrates competitive inhibition against chymotrypsin in this assay, it suggests the inhibitor likely binds within the enzyme's active site, mimicking the hydrophobic phenylalanine or leucine residues of the substrate. Conversely, a non-competitive profile would suggest that the inhibitor binds to an allosteric site, offering a different strategy for modulating the enzyme's function.

Table 3: Mechanistic Classification via Lineweaver-Burk Plot Analysis This table outlines how to distinguish between different inhibition mechanisms based on kinetic data from assays using a substrate like this compound.

| Inhibition Mechanism | Description | Lineweaver-Burk Plot Appearance |

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Lines intersect on the y-axis. |

| Non-Competitive | Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. | Lines intersect on the x-axis. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Lines are parallel. |

| Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. | Lines intersect at a point not on either axis. |

Emerging Research Applications and Future Directions for Suc Dl Phe Dl Leu Dl Phe Pna

Use in Real-Time Monitoring of Enzyme Activity in Cell Lysates or Purified Systems (Excluding Clinical Samples)

A primary application of Suc-DL-Phe-DL-Leu-DL-Phe-pNA is in the real-time monitoring of protease activity. This is particularly useful in controlled, non-clinical laboratory settings such as with purified enzyme preparations or in complex mixtures like cell lysates. unina.it The principle of the assay is straightforward: the rate of p-nitroaniline release is directly proportional to the enzymatic activity under specific conditions. nih.govacs.org This allows researchers to continuously track the progress of an enzymatic reaction. acs.org

In purified systems, this substrate can be used to determine key kinetic parameters of an enzyme, such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat). acs.orgpnas.org By measuring the reaction velocity at various substrate concentrations, a detailed profile of the enzyme's efficiency and affinity for the Suc-DL-Phe-DL-Leu-DL-Phe sequence can be established. This information is fundamental to understanding the enzyme's mechanism of action. hzdr.de

When applied to cell lysates, this compound can help detect and quantify the total activity of proteases that recognize its specific peptide sequence. researchgate.net This is valuable for studying changes in proteolytic activity in response to various cellular stimuli or genetic modifications, providing insights into cellular processes like protein turnover and signaling cascades. The use of such chromogenic substrates is well-suited for high-throughput screening formats using multi-well plates.

| Application Area | System | Information Gained | Principle |

| Enzyme Kinetics | Purified Enzyme | Km, kcat, kcat/Km | Spectrophotometric measurement of pNA release over time. sigmaaldrich.comacs.org |

| Activity Screening | Purified Enzyme | Identification of active enzymes | Colorimetric detection of cleavage. |

| Cellular Proteomics | Cell Lysates | Total specific protease activity | Quantification of pNA release in complex protein mixtures. researchgate.net |

Development of Modified this compound Derivatives for Enhanced Specificity or Signal Generation

The versatility of the this compound scaffold invites chemical modification to create derivatives with enhanced properties. Future research is directed towards synthesizing analogs that offer improved specificity for a particular protease or generate a more easily detectable or quantifiable signal.

Enhancing Specificity: The peptide sequence (Phe-Leu-Phe) is a primary determinant of enzyme specificity. By systematically substituting one or more of these amino acids with natural or unnatural amino acids, new substrates can be developed that are more selectively cleaved by a target protease. hzdr.deresearchgate.net For example, altering the P1 residue (the amino acid immediately preceding the cleavage site) can dramatically affect which enzyme will recognize the substrate. uniprot.org This approach allows for the fine-tuning of substrates to probe the activity of a single protease within a complex mixture, minimizing off-target cleavage.

Improving Signal Generation: While the pNA chromophore is effective, other reporter groups can be attached to the peptide sequence to create substrates for different detection modalities.

Fluorogenic Substrates: Replacing pNA with a fluorophore/quencher pair (e.g., AMC, EDANS/DABCYL) can significantly increase assay sensitivity. acs.orgmedchemexpress.com Cleavage of the substrate separates the pair, leading to a measurable increase in fluorescence. This is particularly advantageous for detecting low levels of enzyme activity. acs.org

Luminogenic Substrates: Derivatives can be designed to produce light upon cleavage, offering extremely high sensitivity and a broad dynamic range.

| Modification Strategy | Goal | Example Reporter Group | Advantage |

| Peptide Sequence Alteration | Increased Enzyme Specificity | Substitution with other amino acids hzdr.descielo.br | Allows for targeted activity profiling. |

| Reporter Group Substitution | Enhanced Signal Sensitivity | 7-amido-4-methylcoumarin (AMC) medchemexpress.com | Higher sensitivity than colorimetric assays. |

| Reporter Group Substitution | Ultra-High Sensitivity | Luciferin derivatives | Enables detection of very low enzyme concentrations. |

Integration with Systems Biology Approaches for Understanding Proteolytic Networks (Excluding Human Clinical Data)

Proteolysis is a complex process often involving a network of multiple proteases. Systems biology aims to understand these networks as a whole. This compound and its derivatives can be powerful tools in this endeavor. By creating large libraries of diverse peptide substrates, researchers can perform comprehensive profiling of proteolytic activities in various biological systems, such as insect gut extracts or microbial cultures. nih.govnih.govbiorxiv.org

In this approach, known as multiplex substrate profiling, a biological sample is incubated with a panel of many different chromogenic or fluorogenic substrates. The pattern of cleavage across the substrate library creates a specific "proteolytic fingerprint" for that sample. By including this compound in such a library, researchers can specifically probe for enzymes that recognize the Phe-Leu-Phe motif. This data, when integrated with other 'omics' data (e.g., genomics, proteomics), can help to build comprehensive models of proteolytic networks and elucidate their roles in physiological processes in non-human organisms. nih.gov

Contribution to the Rational Design of Novel Enzyme Substrates and Probes

The study of how enzymes interact with substrates like this compound provides crucial information for the rational design of new biochemical tools. Kinetic analysis of cleavage reveals the specific preferences of an enzyme's active site. pnas.orghzdr.de This knowledge is invaluable for designing:

Highly Specific Substrates: By understanding which amino acid sequences are preferred by a target enzyme, researchers can design substrates that are cleaved with high efficiency and selectivity, leading to more accurate and reliable assays. acs.org

Potent and Selective Inhibitors: The same principles used to design optimal substrates can be applied to create potent enzyme inhibitors. A peptide sequence that binds tightly to the active site can be modified to become a non-cleavable inhibitor, which can be used to probe enzyme function or as a lead for therapeutic development. hzdr.degoogle.com

Activity-Based Probes (ABPs): These are modified substrates that, after recognition by the enzyme, form a stable, covalent bond with the active site. researchgate.net An ABP derived from the this compound scaffold could be used to specifically label and identify its target proteases within a complex biological sample.

Exploration of this compound in Enzyme Evolution and Engineering Studies

Directed evolution and protein engineering are powerful techniques used to create enzymes with novel properties or improved performance for industrial and biotechnological applications. ethernet.edu.et These methods often involve generating large libraries of enzyme variants that must be screened for desired activities.

Chromogenic substrates like this compound are ideal for the high-throughput screening required in these experiments. chemimpex.complos.org For example, if the goal is to engineer a protease to have a new specificity for the Phe-Leu-Phe sequence, or to enhance its activity towards this sequence under specific industrial conditions (e.g., high temperature or non-aqueous solvents), this substrate provides a simple and rapid way to screen thousands of variants and identify the most successful candidates. The ease of detection in a multi-well plate format makes it a workhorse for modern enzyme engineering. plos.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Suc-DL-Phe-DL-Leu-DL-Phe-pNA?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry. Post-synthesis, purity is validated via reverse-phase HPLC (RP-HPLC) using a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight. For enzymatic assays, ensure the para-nitroaniline (pNA) group is intact by UV-Vis spectroscopy (λ = 405 nm) .

Q. How should researchers optimize buffer conditions for enzymatic assays using this substrate?

- Answer : Buffer optimization requires testing pH (e.g., Tris-HCl, pH 7.5–8.5) and ionic strength (50–200 mM NaCl) to stabilize enzyme activity. Include controls with known protease inhibitors (e.g., PMSF for serine proteases) to validate specificity. Pre-warm substrates to assay temperature (25–37°C) to minimize solubility artifacts .

Q. What are common pitfalls in quantifying protease activity with this compound?

- Answer : Avoid misinterpretation of non-linear reaction phases by confirming initial velocity conditions (≤10% substrate depletion). Use a microplate reader with kinetic mode to capture real-time absorbance changes. Normalize data against a no-enzyme control to account for spontaneous hydrolysis .

Advanced Research Questions

Q. How can conflicting kinetic data (e.g., anomalous Km values) be resolved when using this substrate?

- Answer : Re-evaluate enzyme purity via SDS-PAGE and activity assays. Test substrate solubility in assay buffers (e.g., DMSO as a co-solvent if needed). Validate kinetic models (e.g., Michaelis-Menten vs. allosteric) using non-linear regression tools like GraphPad Prism. Cross-reference with structurally analogous substrates to identify steric or electronic interference .

Q. What computational methods support the design of modified analogs of this compound for enhanced specificity?

- Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteases. Pair this with molecular dynamics simulations (GROMACS) to assess stability of substrate-enzyme complexes. Validate in vitro by synthesizing analogs with fluorogenic groups (e.g., AMC) for comparative kinetic studies .

Q. How do researchers address ethical considerations in using synthetic substrates like Suc-DL-PHе-DL-Leu-DL-Phe-pNA?

- Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Ensure disposal protocols comply with institutional guidelines for nitroaniline derivatives (e.g., neutralization before waste disposal). Document all synthetic steps and safety data sheets (SDS) for reproducibility and regulatory compliance .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in protease inhibition studies?

- Answer : Use IC50 calculations with four-parameter logistic curves (Hill equation) in software like R or Python (SciPy). Include error propagation analysis for triplicate measurements. For non-normal distributions, apply non-parametric tests (e.g., Mann-Whitney U) and report effect sizes .

Q. How should researchers handle discrepancies between in vitro and in silico results for substrate-enzyme interactions?

- Answer : Re-examine force field parameters in simulations if in vitro Km deviates >20% from predictions. Validate enzyme conformation via circular dichroism (CD) spectroscopy. Publish negative results transparently, emphasizing assay conditions and computational limitations to guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.